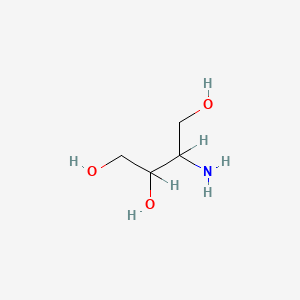

3-Aminobutane-1,2,4-triol

Description

Contextualization within Amino Alcohol and Polyol Chemistry

As a molecule combining the functionalities of an amine and a polyol, 3-aminobutane-1,2,4-triol is a member of the broad class of amino alcohols. These compounds are characterized by the presence of both a hydroxyl (-OH) and an amino (-NH2, -NHR, or -NR2) group. The presence of multiple hydroxyl groups further classifies it as a polyol, bestowing upon it properties such as high polarity and the capacity for extensive hydrogen bonding. vulcanchem.com This dual functionality makes it a versatile precursor in the synthesis of more complex molecules. The interactions between amino acids and polyols in aqueous solutions are a subject of research, with studies indicating that such interactions can provide insights into the conformational stability of proteins. acs.org The catalytic transformation of polyols into valuable amino alcohols is an area of active research, focusing on sustainable and atom-economic synthetic methods. acs.org

Stereochemical Considerations and Enantiomeric Importance in Organic Synthesis Research

The structure of this compound contains two stereocenters, giving rise to four possible stereoisomers. chemspider.com The specific arrangement of the amino and hydroxyl groups in three-dimensional space is crucial, as different enantiomers and diastereomers can exhibit distinct biological activities and serve as precursors to stereochemically defined target molecules.

The synthesis of specific stereoisomers of amino polyols is a key focus in organic chemistry. tandfonline.com For instance, the (2S,3R) enantiomer of 2-amino-1,3,4-butanetriol (an isomer of this compound) is a known precursor for the HIV-protease inhibitor, Nelfinavir (B1663628). mdpi.com Biocatalytic methods, employing enzymes like transketolases and transaminases, have been developed for the stereoselective synthesis of such chiral amino-triols. mdpi.comrsc.org These enzymatic approaches offer a high degree of control over the stereochemical outcome, which is often challenging to achieve through traditional chemical synthesis. researchgate.net

Role as a Privileged Scaffold for Chemical Probe and Building Block Development

The this compound framework is considered a "privileged scaffold." This term refers to a molecular structure that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents and chemical probes. The combination of hydrophilicity from the triol moiety and the reactive handle provided by the amino group allows for the facile introduction of various pharmacophores and reporter groups. vulcanchem.com

This scaffold is a key building block in the synthesis of a variety of complex molecules, including antiviral agents. rsc.orgscispace.com For example, derivatives of this compound have been incorporated into molecules designed to inhibit cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. pdbj.org The ability to synthesize specific enantiomers of this aminotriol is critical for these applications, as the biological activity of the final compound is often dependent on its stereochemistry. acs.orgnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 83168-64-3 |

| Molecular Formula | C4H11NO3 |

| Molecular Weight | 121.14 g/mol |

| Melting Point | 163-165 °C echemi.com |

| XLogP3 | -2.6 echemi.com |

| Hydrogen Bond Donor Count | 4 guidechem.com |

| Hydrogen Bond Acceptor Count | 4 guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

| Topological Polar Surface Area | 86.7 Ų guidechem.com |

| Complexity | 59.2 guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-aminobutane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3/c5-3(1-6)4(8)2-7/h3-4,6-8H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLGQXIKBPFHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312609 | |

| Record name | 3-Amino-1,2,4-butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83168-64-3 | |

| Record name | 3-Amino-1,2,4-butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83168-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobutane-1,2,4-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083168643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1,2,4-butanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobutane-1,2,4-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminobutane 1,2,4 Triol

Chemoenzymatic and Biocatalytic Routes

The demand for greener and more efficient chemical processes has propelled the development of biocatalytic and chemoenzymatic methods for producing complex molecules like 3-Aminobutane-1,2,4-triol. researchgate.net These approaches leverage the high selectivity and mild reaction conditions of enzymes to achieve stereochemical control that is often challenging with traditional chemical methods. mdpi-res.com

Enzyme-Mediated Cascade Reactions in Stereoselective Formation

Researchers have explored various cascade designs, including sequential and recycling systems. researchgate.netresearchgate.net A three-step sequential pathway can involve a serine transaminase to produce hydroxypyruvate (HPA) from serine and pyruvate, followed by a transketolase and another transaminase. researchgate.net An alternative two-step recycling cascade uses serine as an amine donor to aminate erythrulose, which is generated by a transketolase, for the simultaneous synthesis of ABT and HPA. researchgate.net The recycling pathway has been noted as more efficient and cost-effective due to the use of fewer enzymes and low-cost substrates. researchgate.net The optimization of these cascades is crucial, as factors like enzyme compatibility, cofactor requirements, and reaction conditions (pH, temperature) can significantly impact yield and stereoselectivity. nih.gov

Biotransformations Utilizing Transketolases and Transaminases

The combination of transketolases (TK) and transaminases (TA) is a powerful tool for the synthesis of chiral amino alcohols, including this compound. ucl.ac.ukresearchgate.netresearchgate.net Transketolases, which are thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, catalyze the transfer of a two-carbon ketol group, enabling the formation of key intermediates like L-erythrulose from precursors such as hydroxypyruvate and glycolaldehyde. mdpi-res.comrsc.orgmdpi.com

Following the transketolase-mediated synthesis of the ketotriol intermediate, a transaminase introduces the amino group stereoselectively. mdpi.commdpi.com Both ω-transaminases and α-transaminases can be employed, with ω-transaminases being particularly valuable as they can act on substrates lacking a carboxyl group. mdpi.commdpi.com The choice of transaminase is critical for controlling the stereochemistry of the final product. researchgate.net For instance, the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol has been successfully demonstrated using this coupled enzyme system. mdpi-res.comresearchgate.net However, challenges such as low efficiency due to side reactions, like the transamination of the aldehyde substrate, have been reported, necessitating careful selection and engineering of the enzymes. researchgate.netresearchgate.netresearchgate.net

Substrate Engineering and Enzyme Optimization for Improved Yields and Selectivity

To overcome the limitations of natural enzymes and reaction conditions, substrate engineering and enzyme optimization have become indispensable strategies. mdpi.com Substrate engineering involves modifying the starting materials to improve their acceptance by enzymes or to shift reaction equilibria. mdpi.com For example, using "smart" amine donors can help drive the transamination reaction to completion. mdpi.com

Enzyme optimization through protein engineering plays a pivotal role in enhancing the yield and selectivity of this compound synthesis. Techniques like directed evolution and site-directed mutagenesis are used to improve enzyme properties such as substrate specificity, stability, and activity under industrial process conditions. mdpi.com Screening for novel transaminases with desired selectivities from various microbial sources is also a common approach. mdpi.com For instance, researchers have identified new ω-transaminases and α-transaminases with high affinity for specific substrates, enabling more efficient biocatalytic pathways. researchgate.net The optimization of reaction parameters, such as pH and temperature, through systematic studies is also crucial for maximizing the performance of these multi-enzyme systems. nih.gov

| Enzyme/System | Substrates | Key Optimization Strategy | Observed Improvement |

|---|---|---|---|

| Transketolase-Transaminase Cascade | Serine, Pyruvate, Glycolaldehyde | Development of a two-step recycling cascade | 10-fold higher conversion compared to sequential cascade researchgate.net |

| ω-Transaminase | Pro-sitagliptin | Protein engineering of ω-TA-117 from Arthrobacter sp. | Enabled synthesis of the antidiabetic drug Sitagliptin mdpi.com |

| Lipase (B570770) CALB (Novozym 435) | Phenylglycinol, Capric acid | Optimization of reaction temperature to 60°C in a solvent-free system | Achieved 89.41% yield of the amide product nih.gov |

Lipase-Catalyzed Desymmetrization Approaches

Lipases are versatile hydrolases widely used in organic synthesis due to their broad substrate scope and high regio- and stereoselectivity. researchgate.netrsc.org One of their powerful applications is the desymmetrization of meso or prochiral compounds, which allows for the creation of chiral building blocks from symmetrical precursors. researchgate.netmdpi.com

In the context of synthesizing precursors for this compound, lipase-catalyzed desymmetrization has been employed. For example, the desymmetrization of a bis-acetylated tosyl aziridine (B145994) intermediate using Pseudomonas sp. lipase has been reported to produce a mono-acetylated counterpart, which can then be converted to a protected form of this compound. rsc.org Lipases such as Candida antarctica lipase B (CAL-B) are frequently used for these transformations, often in immobilized form to enhance stability and reusability. mdpi.comineosopen.org These reactions can involve either selective acylation of a meso-diol or selective hydrolysis of a diacetate derivative. researchgate.netmdpi.com The choice of lipase, acyl donor, and solvent are critical parameters that influence the enantiomeric excess and yield of the desired chiral product. mdpi.comineosopen.org

| Lipase | Substrate | Reaction Type | Product | Significance |

|---|---|---|---|---|

| Pseudomonas sp. lipase | Bis-acetylated tosyl aziridine | Desymmetrization | Mono-acetylated tosyl aziridine | Intermediate for protected this compound rsc.org |

| Candida antarctica lipase B (CAL-B) | meso-Diols | Acylation/Hydrolysis | Chiral monoacetates | Versatile method for producing chiral building blocks mdpi.com |

| Amano PS lipase (Burkholderia cepacia) | Dioxepanes | Resolution | Resolved dioxepanes | Precursor for N-protected this compound rsc.org |

Asymmetric Chemical Synthesis Strategies

While biocatalytic methods offer significant advantages, traditional asymmetric chemical synthesis remains a vital approach for producing enantiomerically pure compounds. These methods often provide access to a wide range of derivatives and can be scaled up for industrial production.

Chiral Pool Approaches Leveraging Carbohydrate-Derived Precursors

The chiral pool refers to the collection of abundant and inexpensive enantiopure natural products, such as carbohydrates, amino acids, and terpenes, which can be used as starting materials in synthesis. wikipedia.org This strategy is particularly effective when the target molecule shares structural features with a readily available chiral precursor, as it can significantly shorten the synthetic route and ensure high stereochemical purity. wikipedia.org

Carbohydrates are excellent starting materials for the synthesis of polyhydroxylated compounds like this compound due to their inherent chirality and multiple hydroxyl groups. researchgate.net For instance, an efficient synthesis of (2R,3S)- and (2S,3R)-4-aminobutane-1,2,3-triol has been developed starting from D- or L-glucose, respectively. nih.gov These syntheses often involve a series of chemical transformations, including protection, oxidation, and amination steps, to convert the carbohydrate scaffold into the desired aminotriol structure. researchgate.netnih.gov A key step in one reported synthesis is the one-pot conversion of a carbohydrate-derived aldehyde to an amide. nih.gov The strategic use of the chiral pool not only provides access to specific stereoisomers of the target molecule but also represents a powerful approach for the synthesis of other complex, biologically active compounds. researchgate.netnih.gov

Auxiliary-Mediated Stereocontrol in the Formation of Chiral Centers

The establishment of defined stereochemistry at the chiral centers of this compound is a critical challenge in its synthesis. One established strategy for controlling stereochemistry during the formation of new chiral centers is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a substrate, directing the stereochemical course of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing chiral amino alcohols, a chiral auxiliary can be attached to a precursor molecule to guide the diastereoselective introduction of either an amino or a hydroxyl group. For instance, chiral alkoxymethyl-substituted silyl (B83357) groups have been employed as auxiliaries for the synthesis of enantiomerically enriched compounds. researchgate.net While specific, detailed reports on the application of this auxiliary-mediated methodology for the synthesis of this compound are not prevalent in the reviewed literature, the principle remains a cornerstone of asymmetric synthesis. The general approach involves the diastereoselective addition of nucleophiles to carbonyls or imines bearing a chiral auxiliary, where the steric and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to occur on the opposite face.

Asymmetric Catalysis for Enantioselective this compound Construction

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. Biocatalysis, in particular, has emerged as a powerful tool for this purpose.

A notable enzymatic cascade has been developed for the synthesis of the chiral aminotriol (2S,3R)-2-amino-1,3,4-butanetriol (ABT), a known precursor to the HIV-protease inhibitor Nelfinavir (B1663628). mdpi.commdpi.com This two-step chemoenzymatic process demonstrates the power of combining enzymes to build complex chiral molecules from simple achiral starting materials. mdpi.com

The cascade begins with an asymmetric carbon-carbon bond formation catalyzed by the enzyme transketolase. mdpi.commdpi.com This step couples hydroxypyruvate and glycoaldehyde to produce L-Erythrulose. mdpi.com Subsequently, the keto group of L-Erythrulose is stereoselectively converted into an amino group by a ω-transaminase (ω-TA), yielding the final product, (2S,3R)-2-amino-1,3,4-butanetriol. mdpi.commdpi.com This enzymatic approach provides high stereoselectivity under mild reaction conditions. rsc.org

| Step | Enzyme | Substrates | Product | Purpose |

| 1 | Transketolase | Hydroxypyruvate, Glycoaldehyde | L-Erythrulose | Asymmetric C-C bond formation mdpi.commdpi.com |

| 2 | ω-Transaminase (ω-TA) | L-Erythrulose | (2S,3R)-2-amino-1,3,4-butanetriol | Stereoselective amination mdpi.commdpi.com |

Diastereoselective Synthesis from Pre-existing Chiral Scaffolds

An effective strategy for synthesizing complex chiral molecules involves starting with a readily available, inexpensive, and enantiomerically pure molecule, often referred to as a "chiral pool" starting material. The inherent chirality of this starting scaffold is then used to direct the stereochemistry of subsequent transformations.

Carbohydrates are a common source for chiral pool synthesis. A highly efficient synthesis of the enantiomers (2R,3S)- and (2S,3R)-4-aminobutane-1,2,3-triol has been developed using D-glucose and L-glucose, respectively, as the starting materials. nih.gov This approach leverages the pre-existing stereocenters of the sugar to set the stereochemistry of the final aminotriol product. A key transformation in this multi-step synthesis is a one-pot conversion of a carbohydrate-derived aldehyde directly into an amide, which streamlines the synthetic sequence. nih.gov This method underscores the utility of using nature's chiral building blocks to construct other valuable chiral compounds.

Convergent and Divergent Synthetic Pathways

The strategic planning of a synthesis can be broadly categorized into linear, convergent, and divergent approaches. These strategies dictate how molecular complexity is built and how different fragments of the target molecule are assembled.

Multi-Step Linear Syntheses and Strategic Retrosynthetic Analysis

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available precursors. This analysis guides the design of a synthetic route. For complex pharmaceuticals like Nelfinavir, for which this compound (ABT) is a key building block, retrosynthesis reveals the importance of this aminotriol core. rsc.org The analysis disconnects the final drug via key bond formations, such as amide couplings, leading back to a suitably protected version of ABT. rsc.org This highlights ABT as a strategic intermediate, justifying the development of dedicated synthetic routes for its preparation.

Fragment Coupling and Assembly Strategies

Convergent synthesis involves preparing different fragments of the target molecule independently and then coupling them together in the final stages. This approach is generally more efficient than a linear synthesis for complex targets. The synthesis of Nelfinavir from the protected this compound (ABT) core is a classic example of a fragment coupling strategy. rsc.org Once the chiral ABT fragment is synthesized, it is coupled with other molecular fragments to assemble the final drug. mdpi.comrsc.org This strategy allows for flexibility and efficiency, as the individual fragments can be optimized and prepared on a large scale before the crucial coupling steps.

Atom-Economy and Green Chemistry Principles in Aminotriol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org A key principle of green chemistry is atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired final product. acs.orgjocpr.comskpharmteco.com

Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as catalytic additions and rearrangements, are preferable to those that generate significant stoichiometric byproducts, like many substitution and elimination reactions. rsc.org

The biocatalytic synthesis of this compound is an excellent example of applying green chemistry principles. mdpi.comrsc.org

Catalysis: The use of enzymes (transketolase and transaminase) means only a catalytic amount of the chiral director is needed, which is superior to using stoichiometric chiral auxiliaries. mdpi.comacs.org

Mild Conditions: Biocatalytic reactions typically occur in water at or near room temperature and neutral pH, reducing energy consumption and avoiding harsh reagents. rsc.org

High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts and simplifying purification. rsc.org These features make enzymatic routes highly atom-economical and environmentally benign compared to many classical chemical syntheses. rsc.org

Reactivity and Derivatization Studies of 3 Aminobutane 1,2,4 Triol

Selective Functionalization of Hydroxyl Groups

The presence of three hydroxyl groups at positions 1, 2, and 4 presents a significant challenge and opportunity for regioselective functionalization. The differing steric and electronic environments of the primary hydroxyls at C1 and C4 versus the secondary hydroxyl at C2 allow for selective reactions. Strategies often draw from well-established principles in carbohydrate and polyol chemistry, where selective protection and activation of hydroxyl groups are paramount. nih.gov Lipases, a class of hydrolase enzymes, are noted for their high regio-, chemo-, and stereoselectivity, making them valuable tools for the kinetic resolution of racemic mixtures and the selective modification of polyols like 3-aminobutane-1,2,4-triol. rsc.orgguidechem.com

Esterification and Etherification Reactions

Esterification and etherification are fundamental reactions for modifying the hydroxyl groups of this compound, often with the goal of producing intermediates for pharmaceuticals or other complex molecules. ontosight.aigoogle.com

Esterification: The selective acylation of hydroxyl groups is typically efficient. nih.gov The relative reactivity of the hydroxyl groups in this compound generally follows the order of primary > secondary, due to reduced steric hindrance at the primary positions. However, selectivity between the two primary hydroxyls (C1 and C4) can be influenced by reaction conditions and the specific reagents used. Common methods involve the use of acid chlorides or anhydrides in the presence of a base like pyridine. nih.gov For instance, tin-mediated acylations are a known method for achieving monoacylation of polyhydroxylated compounds. nih.gov Enzymatic catalysis, particularly with lipases, offers a highly selective alternative. Lipases can catalyze the resolution of N-protected this compound, demonstrating their utility in achieving enantiomeric purity through selective esterification. rsc.org

Etherification: The formation of ethers, such as benzyl (B1604629) or silyl (B83357) ethers, is a common strategy for protecting hydroxyl groups or for introducing specific functionalities. google.com Similar to esterification, the primary hydroxyl groups are generally more reactive towards etherification agents than the secondary one. Reagents like benzyl bromide in the presence of a strong base (e.g., NaH) are standard for benzylation.

The table below summarizes common reagents used for these transformations, drawing parallels from polyol chemistry.

| Transformation | Reagent Class | Example Reagents | Typical Selectivity |

| Esterification | Acid Chlorides/Anhydrides | Benzoyl chloride, Acetic anhydride | Primary-OH > Secondary-OH |

| Tin-Mediated Acylating Agents | Dibutyltin oxide then Acyl Chloride | Varies; often selective for vicinal diols | |

| Enzymes | Lipase (B570770) (e.g., CAL-B) | High regioselectivity and stereoselectivity | |

| Etherification | Alkyl Halides | Benzyl bromide (BnBr) with NaH | Primary-OH > Secondary-OH |

| Silyl Halides | tert-Butyldimethylsilyl chloride (TBSCl) | Primary-OH > Secondary-OH |

Protection and Deprotection Strategies for Regioselectivity

To achieve specific synthetic outcomes, it is often necessary to temporarily block, or "protect," one or more of the reactive groups to prevent them from participating in a reaction. organic-chemistry.org The selective protection and subsequent deprotection of the hydroxyl and amino groups of this compound are crucial for controlling its reactivity. rsc.org

Hydroxyl Group Protection: The 1,2-diol moiety can be selectively protected as a cyclic acetal (B89532) or ketal, such as an acetonide (using acetone (B3395972) and an acid catalyst) or a benzylidene acetal (using benzaldehyde). organic-chemistry.org This strategy leaves the C4-hydroxyl and the C3-amino group available for further modification. Silyl ethers are another major class of protecting groups. For example, tert-butyldimethylsilyl (TBDMS) ethers can be formed selectively at the less sterically hindered primary hydroxyl groups using TBDMS-Cl and a base like triethylamine (B128534) or imidazole. rsc.org

Amino Group Protection: Before modifying the hydroxyl groups, the more nucleophilic amino group is often protected first. Common amine protecting groups include carbamates, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). organic-chemistry.orgresearchgate.net For example, N-protected this compound is used as a substrate for enzymatic resolution. rsc.org

Orthogonal Strategies and Deprotection: An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is highly valuable. organic-chemistry.org For instance, a Boc-protected amine (removed with acid), TBDMS-protected hydroxyls (removed with fluoride (B91410) ions like TBAF), and a benzyl ether (removed by hydrogenolysis) could all be used on the same molecule, allowing for sequential, site-specific reactions.

The following table outlines common protecting groups and their deprotection conditions relevant to a polyfunctional molecule like this compound.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) researchgate.net |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

| 1,2-Diol | Isopropylidene (Acetonide) | - | Aqueous Acid |

| 1,2-Diol | Benzylidene Acetal | - | Mild Acid, Hydrogenolysis |

| Hydroxyl | tert-Butyldimethylsilyl Ether | TBDMS | Fluoride Ion (e.g., TBAF) rsc.org |

| Hydroxyl | Benzyl Ether | Bn | Hydrogenolysis (H₂, Pd/C) nih.gov |

Transformations of the Amino Group

The primary amino group at the C3 position is a key site for a variety of chemical transformations, including acylation, alkylation, and cyclization reactions. ontosight.ai

Acylation and Alkylation Reactions

Acylation: The amino group readily undergoes acylation with reagents like acid chlorides or anhydrides to form stable amide derivatives. google.comlibretexts.org This reaction is often used to introduce new structural motifs or as a protection strategy. For instance, a derivative, 3-[(5-Nitropyrazin-2-yl)amino]butane-1,2,4-triol, is an example of an N-arylated derivative formed through a nucleophilic aromatic substitution reaction, highlighting the nucleophilicity of the amino group. ontosight.ai

Alkylation: Direct alkylation of the amino group with alkyl halides can lead to secondary and tertiary amines. However, this reaction can be difficult to control, often resulting in over-alkylation. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for producing secondary or tertiary amines.

| Reaction Type | Reagent Class | Example Reagents | Product |

| Acylation | Acid Chlorides/Anhydrides | Acetyl Chloride, Benzoyl Chloride | N-acyl-3-aminobutane-1,2,4-triol (Amide) |

| Isocyanates | Phenyl isocyanate | Urea (B33335) derivative | |

| Alkylation | Alkyl Halides | Methyl Iodide | Mono-, di-, and tri-alkylated amine salts |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | N-alkyl or N,N-dialkyl amine |

Cyclization Reactions Involving the Nitrogen Atom

The strategic positioning of the amino and hydroxyl groups in this compound allows for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These reactions are fundamental in the synthesis of aza-sugars and other biologically active compounds. whiterose.ac.uk

Depending on which hydroxyl group participates, different ring sizes can be formed:

Reaction with C2-OH: Could lead to a five-membered oxazolidine (B1195125) ring, though this is less common without activation.

Reaction with C4-OH: Intramolecular cyclization, potentially after converting the hydroxyl into a good leaving group, could form a six-membered substituted morpholine (B109124) ring. A parallel reaction is seen in a derivative of the related 4-aminobutane-1,2,3-triol, which forms an N-methoxy-1,3-oxazinane, a six-membered ring, via neoacetalization. researchgate.net

Reaction with C1-OH: Formation of a seven-membered ring is also possible, though generally less favored than the formation of five- or six-membered rings.

These cyclizations often require activation of one of the functional groups, such as converting a hydroxyl group into a leaving group (e.g., tosylate, mesylate) before nucleophilic attack by the amine.

Amine-to-Other-Functional-Group Conversions

The primary amino group can be converted into a range of other functional groups, significantly expanding the synthetic utility of the molecule.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the primary amine into a diazonium salt. This intermediate is often unstable but can be displaced by various nucleophiles to introduce groups like -OH, halogens (-Cl, -Br), or -CN. However, the presence of multiple hydroxyl groups in the molecule could lead to complex side reactions.

Enzymatic Conversion: Transaminase (TA) enzymes can catalyze the reversible transfer of an amino group from a donor to a ketone or aldehyde acceptor. rsc.org In the context of this compound, a transaminase could be used to convert the amine into a ketone, yielding 3-oxobutane-1,2,4-triol. This enzymatic transformation is a key step in biocatalytic routes to chiral molecules. rsc.orgresearchgate.net

Bond Cleavage: In studies involving a modified analogue, (2R,3S)-4-(methoxyamino)butane-1,2,3-triol, cleavage of the N-O bond was observed, resulting in the corresponding primary amine, (2R,3S)-4-aminobutane-1,2,3-triol. researchgate.netrsc.org This demonstrates that bonds connected to the nitrogen atom can be selectively cleaved under specific conditions to generate new functionalities.

Theoretical and Computational Chemistry Investigations

Conformational Analysis and Stereochemical Prediction

The presence of multiple rotatable bonds and chiral centers in 3-Aminobutane-1,2,4-triol gives rise to a multitude of possible conformations and stereoisomers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which in turn dictate its physical and biological properties.

Due to the flexible nature of the butane (B89635) backbone and the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups, a thorough conformational search is necessary. Computational methods such as systematic or stochastic conformational searches, often coupled with molecular mechanics or semi-empirical quantum methods, can be employed to explore the potential energy surface and identify low-energy conformers.

The stereochemistry of this compound is also a critical aspect, with (3S,2R) and (3R,2S) being two possible enantiomeric pairs, along with their corresponding diastereomers. The prediction of the most stable stereoisomers can be achieved through higher-level quantum mechanical calculations, which can accurately account for the subtle energetic differences arising from the spatial arrangement of the substituents. A review on biocatalytic routes to antiviral agents mentions a two-step enzymatic synthesis of this compound, although without specifying the resulting stereochemistry. rsc.org

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound. These calculations can determine a variety of electronic properties that are crucial for understanding its chemical behavior.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H11NO3 | PubChem nih.gov |

| Molecular Weight | 121.14 g/mol | PubChem nih.gov |

| XLogP3-AA | -2.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

These computed properties from databases like PubChem offer a preliminary understanding of the molecule's characteristics. nih.gov For a more detailed analysis, DFT calculations could be employed to determine properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For a related compound, 3-aminobutane-1,2-diol, DFT calculations have been used to model reaction pathways and predict spectroscopic data.

The electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. The nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups are expected to be electron-rich, while the hydrogen atoms of these groups would be electron-poor.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of this compound and its interactions with other molecules over time. These simulations are particularly useful for understanding its behavior in different environments, such as in solution or in the active site of an enzyme.

Molecular dynamics (MD) simulations can be used to model the interactions between this compound and solvent molecules, typically water, to understand its solvation and the role of hydrogen bonding in its aqueous solution structure. These simulations can also be applied to study the interactions of its derivatives. For instance, MD simulations have been used to study the stability of complexes formed by derivatives of kojic acid fused with 2-amino-3-cyano-4H-pyran. nih.gov Similarly, such simulations could elucidate how derivatives of this compound interact with biological targets. One study detailed the synthesis of aptamer scaffolds using a derivative, (2R,3S)-4-(methoxyamino)butane-1,2,3-triol, where understanding intermolecular forces is key.

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. This information is vital for predicting reaction rates and understanding the factors that control the reaction pathway. For example, a study on the synthesis of chiral 1,2,4-butanetriol (B146131) and 2-aminobutane-1,4-diol (B3032749) utilized enzymatic reactions where understanding the transition states would be crucial for optimizing the process. researchgate.net DFT calculations can be employed to locate the transition state geometries and compute their energies, providing a detailed picture of the reaction mechanism at the molecular level.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable for its characterization.

Table 2: Predicted Spectroscopic Data (Hypothetical)

| Spectroscopy | Predicted Feature |

|---|---|

| 1H NMR | Distinct signals for protons on the butane backbone and those of the amino and hydroxyl groups. Chemical shifts would be influenced by the electronic environment and intramolecular hydrogen bonding. |

| 13C NMR | Four distinct signals for the carbon atoms of the butane backbone, with their chemical shifts indicating their bonding environment. |

Advanced Analytical Characterization in Research of 3 Aminobutane 1,2,4 Triol and Its Derivatives

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides detailed information about the molecular structure and stereochemistry at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of 3-aminobutane-1,2,4-triol. Both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of atoms within the molecule.

In the analysis of a derivative, (Z)-2-(3,4-dihydroxybutan-2-yl)-1-((Z)-hex-1-en-1-yl)diazene 1-oxide, which contains a 3,4-dihydroxybutan-2-yl moiety structurally related to this compound, ¹H NMR spectroscopy was used to identify key structural features. nii.ac.jp Observations included a triplet methyl proton, a doublet methyl proton, and several deshielded protons corresponding to those near electronegative atoms or functional groups. nii.ac.jp The coupling constants between protons, such as the 9.2 Hz coupling observed between two olefinic protons, are crucial for determining stereochemistry, in this case indicating a cis C=C double bond. nii.ac.jp The comprehensive assignment of all proton and carbon signals is essential for confirming the proposed molecular structure. nii.ac.jp

| Proton Signal Type | Observed Chemical Shift (δH, ppm) | Significance |

|---|---|---|

| Triplet Methyl Proton | 0.92 | Indicates a CH₃ group adjacent to a CH₂ group. |

| Doublet Methyl Proton | 1.27 | Indicates a CH₃ group adjacent to a CH group. |

| Deshielded Protons | 3.55-4.28 | Protons attached to carbons bearing hydroxyl groups. |

| Olefinic Protons | 5.74 and 6.73 | Protons on a C=C double bond. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition and molecular formula. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy, often to four or more decimal places. rsc.org This precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

In the study of a KA57-A derivative, positive-mode electrospray ionization (ESI) HRMS was employed. nii.ac.jp The analysis yielded an exact mass measurement that was compared against the calculated mass for the predicted molecular formula.

| Analysis Type | Parameter | Value |

|---|---|---|

| HRMS Confirmation | Ionization Mode | Positive ESI |

| Calculated m/z for C₁₀H₂₀N₂O₃Na [M+Na]⁺ | 239.1373 | |

| Found m/z | 239.1364 |

The close correlation between the found and calculated mass (a difference of only 0.0009) provided strong evidence for the proposed molecular formula C₁₀H₂₀N₂O₃. nii.ac.jp

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules, including the unambiguous assignment of the absolute configuration of all stereogenic centers. springernature.com This technique is particularly vital for chiral molecules like this compound, where biological activity is often dependent on the specific stereoisomer.

The method relies on the diffraction of X-rays by a single, well-ordered crystal. The resulting diffraction pattern allows for the calculation of electron density maps, which reveal the precise spatial arrangement of atoms. For chiral, enantiomerically pure compounds, the determination of absolute configuration is achieved by analyzing the anomalous dispersion effects in the diffraction data. mit.eduresearchgate.net The Flack parameter is a key value refined during structure determination that indicates the correctness of the assigned absolute configuration; a value close to zero confirms the assignment. researchgate.net

While obtaining suitable crystals of small, polar molecules can be challenging, co-crystallization with a chiral host or derivatization to include a heavy atom can facilitate both crystallization and the determination of absolute configuration. mit.eduresearchgate.netnih.gov Modern diffractometers and computational methods have improved to the point where the absolute configuration of light-atom molecules (containing no atom heavier than oxygen) can often be determined reliably. mit.edu

Electronic Circular Dichroism (ECD) for Stereochemical Characterization

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. scribd.com This differential absorption provides information about the stereochemical features of the molecule. ECD is highly sensitive to the absolute configuration and conformation of chiral compounds.

The stereochemical characterization of complex molecules is often achieved by comparing the experimentally measured ECD spectrum with spectra that have been computationally predicted for different possible stereoisomers. science.gov This comparison allows for the assignment of the absolute configuration of the molecule in solution. Furthermore, ECD can be used as a detection method in chromatography. uma.es Coupling an HPLC system with a circular dichroism detector allows for the simultaneous separation of enantiomers and the acquisition of their chiroptical data, confirming their identity and enantiomeric purity. uma.es

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, assessing chemical purity, and determining the ratio of enantiomers in a chiral sample.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify each component in a mixture. For compounds like this compound, reversed-phase HPLC is commonly used to assess purity by separating the main compound from any impurities or byproducts from a synthesis. researchgate.net

Given the chiral nature of this compound, chiral HPLC is the definitive method for determining its enantiomeric purity or enantiomeric excess (e.e.). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. uma.es

A validated reverse-phase chiral HPLC method developed for the related compound 2-aminobutanamide (B112745) provides a clear example of the parameters involved. asianpubs.org The method was designed to determine the content of the (R)-isomer in the desired (S)-isomer product. asianpubs.org Such methods require careful optimization of the column, mobile phase, flow rate, and temperature to achieve baseline separation of the enantiomers. asianpubs.org The method was validated for its limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy to ensure reliable and precise results. asianpubs.org

| Parameter | Condition |

|---|---|

| Column | CROWNPAK CR (+) |

| Mobile Phase | 0.05% Perchloric acid solution |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 15 °C |

| UV Detection Wavelength | 200 nm |

| Limit of Detection (LOD) | 0.0002 mg/mL |

| Limit of Quantification (LOQ) | 0.0005 mg/mL |

Data from a method developed for 2-aminobutanamide illustrates typical chiral HPLC parameters. asianpubs.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. For a polar compound like this compound, TLC is an ideal tool for tracking its synthesis or subsequent chemical modifications.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). Due to the high polarity of this compound, a polar solvent system, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and ethanol (B145695), would be required to achieve appropriate migration on the plate.

As the solvent moves up the plate by capillary action, the components of the spotted mixture separate based on their differential partitioning between the stationary and mobile phases. Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds like the aminotriol interact more strongly with the silica gel and have a lower Rf. The separated spots can be visualized under UV light if the compounds are UV-active, or by staining with a chemical reagent. For this compound, a ninhydrin (B49086) stain would produce a characteristic colored spot (typically purple or yellow) due to its primary amine group, while a potassium permanganate (B83412) stain would react with the alcohol groups.

Table 2: Illustrative TLC Data for Monitoring a Hypothetical Reaction

| Compound | Hypothetical Rf Value (DCM:MeOH 9:1) | Visualization Method |

| Starting Material (e.g., a less polar precursor) | 0.75 | UV light, Permanganate |

| This compound (Product) | 0.20 | Ninhydrin, Permanganate |

| Byproduct (e.g., a non-polar impurity) | 0.90 | Permanganate |

By comparing the spots from the reaction mixture over time to spots of the starting material and a pure standard of the product, a chemist can qualitatively assess the consumption of reactants and the formation of products.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound possesses two chiral centers (at carbons 2 and 3), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). The separation and quantification of these individual isomers are critical, particularly in pharmaceutical contexts, as different stereoisomers can exhibit different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often outperforming traditional high-performance liquid chromatography (HPLC) in terms of speed and efficiency. chromatographyonline.comafmps.be

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. afmps.be To elute polar analytes and interact effectively with the stationary phase, organic modifiers such as methanol or ethanol are added. afmps.be The key to chiral separation in SFC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are the most widely used for their broad applicability and excellent resolving power. chromatographyonline.com

For the separation of a basic compound like this compound, the addition of a small amount of a basic additive (e.g., diethylamine, isopropylamine) to the mobile phase is often necessary to improve peak shape and prevent interactions with residual acidic sites on the silica support of the column. chromatographyonline.com By screening different chiral columns and mobile phase compositions, a method can be developed to resolve all four stereoisomers. chromatographyonline.com

Table 3: Representative SFC Method for Chiral Separation of Aminobutanetriol Isomers

| Parameter | Condition |

| Instrument | Analytical Supercritical Fluid Chromatography (SFC) system |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based column) |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Isopropylamine |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 210 nm |

| Hypothetical Elution Order | (2R,3R)-isomer, (2S,3S)-isomer, (2R,3S)-isomer, (2S,3R)-isomer |

Advanced Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound and its derivatives in complex matrices, such as biological fluids, environmental samples, or intricate reaction mixtures, requires highly selective and sensitive analytical methods. ajrconline.org Advanced hyphenated techniques, which couple powerful separation methods with information-rich detectors, are indispensable for this purpose. ijpsjournal.comasiapharmaceutics.info

While GC-MS is effective, its requirement for derivatization can be time-consuming. actascientific.com Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is often the preferred method for analyzing polar, non-volatile compounds directly. ajrconline.org An LC system, likely using a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column with an aqueous-organic mobile phase, can separate the aminotriol from matrix components. The eluent is then introduced into a mass spectrometer, which provides mass information and, in MS/MS mode, structural data through fragmentation, enabling highly confident identification and quantification even at trace levels.

Other powerful combinations include the coupling of separation and detection techniques which can involve more than one separation or detection method. actascientific.comnih.gov For instance, LC-PDA-MS combines liquid chromatography with a photodiode array (PDA) detector for UV-Vis spectral data and a mass spectrometer for mass data, providing orthogonal information in a single run. actascientific.com For definitive, unambiguous structural elucidation of novel derivatives or metabolites, the hyphenation of LC with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) or even LC-NMR-MS represents the state-of-the-art, though it is less common due to sensitivity and cost considerations. ajrconline.orgijpsjournal.com These advanced hyphenated systems are crucial for modern research, offering unparalleled specificity and sensitivity for the comprehensive analysis of complex samples. ijpsjournal.com

Applications of 3 Aminobutane 1,2,4 Triol As a Research Tool and Building Block

Role in the Synthesis of Complex Organic Molecules

3-Aminobutane-1,2,4-triol, particularly in its chiral forms, serves as a crucial intermediate and building block in the stereoselective synthesis of complex, high-value organic molecules. Its structural features are present in a range of biologically active compounds, including sphingolipids, antibiotics, and antiviral agents. researchgate.net

One of the most significant applications is its use as a protected precursor, known as ABT, in the synthesis of HIV protease inhibitors. rsc.org For instance, different synthetic routes to the antiviral drug nelfinavir (B1663628) utilize a suitably protected this compound derivative as a key chiral scaffold. rsc.orgmdpi.com The synthesis of another class of potential therapeutic agents, statins, also employs the chiral aminotriol (2S,3R)-2-amino-1,3,4-butanetriol as a precursor. mdpi.com

The importance of this compound as a synthetic intermediate has driven considerable research into efficient methods for its production. Both chemical and biocatalytic routes have been developed to yield specific stereoisomers. Chemoenzymatic methods, which combine chemical synthesis with biological catalysis, have been highlighted for their efficiency. sci-hub.se Biocatalytic cascades using enzymes like transketolases and transaminases (TAm) have been engineered to produce chiral aminotriols such as (2S,3R)-2-amino-1,3,4-butanetriol from simple starting materials. researchgate.netmdpi.comnih.govucl.ac.uk These multi-step enzymatic strategies are valued for establishing multiple chiral centers with high precision, a task that is often challenging in traditional chemical synthesis. researchgate.netucl.ac.uk

Furthermore, research has demonstrated the synthesis of related syn,anti-amino diols, which are core units in renin inhibitors, using an orthogonally protected syn-2-amino-1,3,4-butanetriol as a versatile building block. koreascience.kr This highlights the compound's role not just as an intermediate for a single target but as a platform for accessing a variety of complex, stereochemically rich molecules. koreascience.kr

Development of Chiral Catalysts and Ligands for Asymmetric Transformations

Chiral amino alcohols are a well-established and highly important class of ligands in the field of asymmetric catalysis. sci-hub.sesioc-journal.cn Their ability to form stable chelate complexes with metal centers, combined with the chirality inherent in their structure, allows them to effectively induce enantioselectivity in a wide range of chemical reactions. rsc.orgscirp.org These transformations are critical in the pharmaceutical industry, where often only one enantiomer of a chiral drug is therapeutically active. sci-hub.se

As a member of the chiral amino alcohol family, this compound possesses the key structural features required for a successful chiral ligand: multiple stereogenic centers and coordinating functional groups (one amino and three hydroxyl groups). These groups can coordinate with a metal, creating a rigid, chiral environment around the catalytic center that directs the stereochemical outcome of a reaction. rsc.orgscirp.org Chiral amino alcohol ligands have been successfully used in reactions such as the enantioselective addition of organozinc reagents to aldehydes. rsc.orgscirp.orgacs.orgnih.gov

While specific studies detailing the use of this compound itself as a ligand for a synthetic catalyst are not extensively documented in the reviewed literature, its potential is underscored by the broad utility of structurally similar compounds. sioc-journal.cnscirp.org The synthesis of new chiral amino alcohol ligands for immobilization on supports or for fine-tuning catalytic activity is an active area of research. rsc.orgacs.org The polyfunctionality of this compound makes it an attractive candidate for such developments, potentially serving as a scaffold that could be further functionalized to optimize its catalytic performance in asymmetric transformations. ontosight.ai

Scaffolds for Materials Science Research (e.g., polymers, resins)

The polyfunctional nature of this compound, with its four reactive sites (three hydroxyl and one primary amine), makes it a promising scaffold for applications in materials science, particularly in the synthesis of polymers and resins. The presence of multiple hydroxyl groups suggests its utility as a monomer or a cross-linking agent in the formation of polyesters and polyurethanes.

A strong indicator of its potential in this area comes from its non-aminated parent molecule, 1,2,4-butanetriol (B146131) (BT). BT is a well-known precursor for the production of 1,2,4-butanetriol trinitrate (BTTN), an energetic plasticizer used as a more stable replacement for nitroglycerin in propellants. researchgate.netresearchgate.net The microbial synthesis of BT has been explored to provide a more environmentally friendly route to this important material. researchgate.net The introduction of an amino group in this compound could be explored to modify the properties of such energetic materials or other polymers.

The amino and hydroxyl groups can react with isocyanates to form urea (B33335) and urethane (B1682113) linkages, respectively, which are the basis of polyurethane chemistry. google.com By incorporating a small, highly functional molecule like this compound into a polymer backbone, properties such as thermal stability, mechanical strength, and hydrophilicity can be precisely tuned. While direct synthesis of polymers from this compound is not widely reported, research into coordination polymers using related small, nitrogen-containing heterocyclic scaffolds like 3-amino-1,2,4-triazole demonstrates the principle of using such building blocks to construct extended polymeric networks. tubitak.gov.tr The general use of similar aminodiols and polyols as building blocks for polymers and industrial chemicals further supports the potential of this compound in this field. bldpharm.comontosight.ai

Probes for Chemical Biology Studies (focused on molecular interactions and pathway elucidation)

In the realm of chemical biology, this compound and its derivatives serve as valuable tools for investigating biological systems. Their structural similarity to natural molecules like amino acids and sugars allows them to act as probes for studying molecular interactions and elucidating biochemical pathways. ontosight.aiontosight.ai

The ability of amino alcohols to function as ligands for enzymes and receptors is key to their use in medicinal chemistry and drug development. ontosight.ai Specific stereoisomers of these compounds can be synthesized to probe the active sites of enzymes or to act as transition-state mimics, providing insight into catalytic mechanisms. koreascience.kr For example, a core unit found in potent renin inhibitors is a triply stereogenic amino diol, a structure closely related to this compound, which is believed to mimic the transition state of peptide bond cleavage by the enzyme. koreascience.kr

A direct application of a related isomer as a chemical biology probe was demonstrated in a study where (2R,3S)-4-(methoxyamino)butane-1,2,3-triol was used to replace a nucleoside within a DNA aptamer. This modification created a reactive handle for the reversible formation of new structures, allowing researchers to study the binding interactions of the aptamer. The development of molecular probes for detecting and isolating enzymes is another area where such compounds could be applied. google.com The synthesis of specific chiral aminotriols via multi-enzyme cascades is itself a significant topic within chemical biology, demonstrating the interplay between synthetic chemistry and biological systems. researchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The pursuit of green and economically viable synthetic routes is a central theme in modern chemistry. For 3-Aminobutane-1,2,4-triol, future research will likely focus on moving beyond traditional multi-step syntheses, which can be inefficient and generate significant waste.

Key areas of exploration include:

Chemoenzymatic Synthesis: The use of enzymes in combination with chemical catalysts offers a powerful strategy for asymmetric synthesis. For instance, a one-pot chemoenzymatic route has been successfully developed for the synthesis of chiral 1,2,4-butanetriol (B146131) and 2-aminobutane-1,4-diol (B3032749) from simple starting materials like acrolein and formaldehyde. cell.com This approach, which utilizes enzymes like carbonyl reductase and transaminase, demonstrates the potential for creating highly functionalized molecules with excellent stereoselectivity and atom economy. cell.com Similar strategies could be adapted for the synthesis of this compound, leveraging the high selectivity of biocatalysts to control its stereochemistry.

Biocatalysis from Renewable Feedstocks: Biocatalysis presents an environmentally friendly alternative for producing valuable chemicals. cell.com Research into producing related compounds, such as 1,2,4-butanetriol, from renewable sources like glucose, D-xylose, or L-arabinose through multi-enzyme biotransformations is already underway. cell.com Future work could focus on engineering metabolic pathways in microorganisms to produce this compound directly from these abundant feedstocks.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. A two-step enzymatic synthesis of (2S,3R)-2-aminobutane-1,3,4-triol has been demonstrated in a cascading continuous-flow microreactor system, showcasing the feasibility of this technology for producing chiral amino-alcohols. researchgate.net Applying flow chemistry to the synthesis of this compound could lead to more controlled and efficient production processes.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Enzymes/Catalysts | Starting Materials Example |

|---|---|---|---|

| Chemoenzymatic Synthesis | High stereoselectivity, atom economy, one-pot reactions. cell.com | Carbonyl reductase, Transaminase. cell.com | Acrolein, Formaldehyde. cell.com |

| Biocatalysis | Use of renewable feedstocks, environmentally friendly. cell.com | Engineered enzyme cascades. | Glucose, D-xylose. cell.com |

| Flow Chemistry | Improved safety, scalability, and process control. researchgate.net | Immobilized enzymes or catalysts. | Various simple precursors. |

Expansion of Applications in Catalysis and Asymmetric Synthesis

The chiral nature of this compound makes it a valuable candidate for applications in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Future research is expected to explore its use as:

Chiral Ligands: The amino and hydroxyl groups of this compound can coordinate with metal centers, making it a potential scaffold for the design of novel chiral ligands. These ligands could be employed in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of ruthenium-catalyzed asymmetric transfer hydrogenation for the synthesis of chiral 1,2-amino alcohols highlights the importance of effective catalysts in producing enantiomerically pure compounds. nih.gov

Organocatalysts: Derivatives of this compound could function as organocatalysts. Chiral secondary amines, for instance, are effective in iminium-ion catalysis for the asymmetric synthesis of natural products. mdpi.com The structural framework of this compound could be modified to create novel catalysts for similar transformations. The use of new proline-derived organocatalysts in asymmetric aldol reactions to produce chiral 1,3-diols with high enantiomeric purity demonstrates the potential of developing new catalysts for specific reactions. nih.gov

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. icmerd.org These computational tools can accelerate the design and optimization of novel molecules with desired properties. nih.govfrontiersin.org

For this compound, AI and ML can be applied to:

De Novo Design of Derivatives: Generative AI algorithms can design novel molecular structures from scratch. frontiersin.org By using this compound as a starting scaffold, these algorithms can generate vast libraries of virtual derivatives. These AI-driven approaches, including generative models and reinforcement learning, have significantly accelerated the process of drug design by predicting novel molecular structures with high therapeutic potential. icmerd.org

Property Prediction and Optimization: Machine learning models can be trained to predict the physicochemical and biological properties of these virtual derivatives, such as binding affinity to a specific target, toxicity, and solubility. nih.gov This allows for the rapid identification of the most promising candidates for synthesis and experimental testing, significantly reducing the time and cost of research and development. icmerd.org AI-based methods have been developed to design chemical structures of compounds that can interact with multiple therapeutic targets. nih.govdoaj.org

Development of High-Throughput Screening Methods for Derivatization Libraries

Future developments in this area will likely involve:

Miniaturization and Automation: The use of 384-well or 1536-well microplates allows for the screening of thousands of compounds simultaneously with minimal reagent consumption. stanford.edu Automation of liquid handling and data acquisition further increases the efficiency and reproducibility of HTS campaigns. nih.gov

Cell-Based and Biochemical Assays: The development of robust and sensitive assays is crucial for identifying active compounds. These assays can be designed to measure a wide range of biological activities, from enzyme inhibition to effects on cell signaling pathways.

Diversity-Oriented Synthesis: The creation of diverse chemical libraries is fundamental to the success of HTS. ku.edu By systematically modifying the functional groups of this compound, a library with a wide range of structural and functional diversity can be created, increasing the probability of discovering "hit" compounds. ku.edunuvisan.com

Table 2: High-Throughput Screening Workflow for this compound Derivatives

| Step | Description | Key Technologies |

|---|---|---|

| 1. Library Generation | Synthesis of a diverse library of this compound derivatives. | Combinatorial chemistry, diversity-oriented synthesis. |

| 2. Assay Development | Creation of a robust and sensitive biological assay. | Cell-based assays, biochemical assays, fluorescence/luminescence detection. |

| 3. High-Throughput Screening | Rapid screening of the compound library against the target. | Automated liquid handlers, microplate readers, robotics. nuvisan.com |

| 4. Hit Identification & Confirmation | Identification of active compounds ("hits") and confirmation of their activity. | Data analysis software, dose-response experiments. nih.gov |

| 5. Lead Optimization | Chemical modification of hit compounds to improve their potency and properties. | Medicinal chemistry, structure-activity relationship (SAR) studies. |

Research into Biodegradable Derivatives for Green Chemistry Initiatives

The development of biodegradable materials is a key goal of green chemistry, aiming to reduce the environmental impact of chemical products. The polyol structure of this compound makes it an attractive starting point for the synthesis of biodegradable polymers and other materials.

Future research directions include:

Polyester and Polyurethane Synthesis: The hydroxyl groups of this compound can be used to form ester or urethane (B1682113) linkages, leading to the formation of biodegradable polymers. By carefully selecting the co-monomers, the physical and degradation properties of these polymers can be tailored for specific applications, such as in biomedical devices or environmentally friendly packaging.

Bio-based Surfactants: The combination of hydrophilic hydroxyl groups and a modifiable amino group suggests that derivatives of this compound could be developed as biodegradable surfactants. These could offer a more sustainable alternative to petroleum-based surfactants in a variety of consumer and industrial products.

Green Catalysts: The use of natural and biodegradable materials as catalysts is a growing area of research. For example, a biodegradable nanocomposite derived from eggshells has been used for the green synthesis of chromene derivatives. ajgreenchem.com This highlights the potential for using renewable and biodegradable materials in chemical synthesis.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm hydroxyl/amine group positions and carbon backbone. For example, hydroxyl protons appear at δ 3.4–4.2 ppm, while amine protons resonate at δ 1.8–2.2 ppm.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHNO, [M+H] = 134.0943).

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H (hexane/isopropanol, 90:10).

How do biocatalytic methods overcome challenges in ABT synthesis compared to chemical routes?

Advanced

Chemical synthesis often requires harsh conditions (e.g., strong acids/bases), leading to racemization and low yields. Biocatalytic approaches address these issues by:

- Mild reaction conditions : Enzymes operate at neutral pH and ambient temperatures, preserving stereochemistry.

- Atom economy : Lipase desymmetrization avoids wasteful protecting groups, achieving >80% yield in aziridine hydrolysis.

- Scalability : Immobilized enzymes enable continuous flow systems for gram-scale production.

What role does ABT play in antiviral drug development?

Advanced

ABT is a critical intermediate in protease inhibitors:

- Nelfinavir : ABT’s (2S,3S)-stereochemistry aligns with the drug’s active site-binding requirements.

- Saquinavir : ABT derivatives serve as precursors for the decahydroisoquinoline core via nucleophilic substitution.

Pharmacological relevance : The amine and hydroxyl groups facilitate hydrogen bonding with HIV-1 protease residues (e.g., Asp25).

How are contradictions in synthetic yield data resolved for ABT?

Advanced

Discrepancies in yields (e.g., 70–90%) arise from:

- Enzyme source variability : Pseudomonas lipase vs. Candida antarctica lipase B (CAL-B) exhibit differing activities.

- Substrate inhibition : High aziridine concentrations (>100 mM) reduce lipase efficiency. Kinetic modeling optimizes substrate loading.

- Byproduct formation : Unreacted aziridine is minimized via fed-batch addition.

Validation : Reproducibility is confirmed using Design of Experiments (DoE) to test variables (e.g., enzyme/substrate ratio).

What computational tools predict ABT’s reactivity in drug design?

Q. Advanced

- Molecular docking (AutoDock Vina) : Models ABT’s interaction with protease active sites (binding energy: −8.2 kcal/mol).

- DFT calculations (Gaussian 09) : Predict pKa values (NH: 9.2; OH: 12.5) and nucleophilic attack sites.

- MD simulations (GROMACS) : Assess ABT’s conformational stability in aqueous vs. lipid environments.

How is ABT’s stability assessed under physiological conditions?

Q. Basic

- Forced degradation studies : ABT is incubated at 40°C/75% RH for 4 weeks. Degradation products (e.g., oxidized ketones) are quantified via LC-MS.

- pH stability : ABT remains stable at pH 5–7 but undergoes hydrolysis at pH <3 (t = 12 h).

Storage recommendations : Lyophilized ABT is stable at −20°C for >2 years.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.